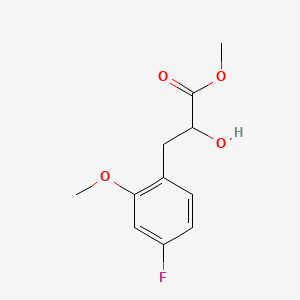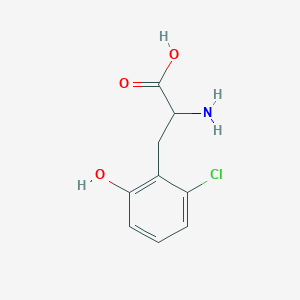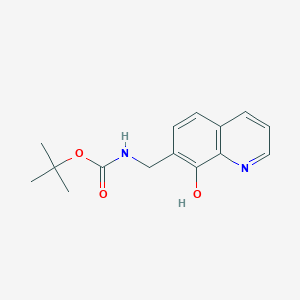
1-(Chloromethyl)-1-(2-methylbutyl)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-1-(2-methylbutyl)cyclopentane is an organic compound characterized by a cyclopentane ring substituted with a chloromethyl group and a 2-methylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(2-methylbutyl)cyclopentane typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentane, which is then subjected to a series of reactions to introduce the chloromethyl and 2-methylbutyl groups.
Alkylation: The 2-methylbutyl group can be introduced through an alkylation reaction. This involves the reaction of the chloromethylated cyclopentane with 2-methylbutyl chloride in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-1-(2-methylbutyl)cyclopentane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products
Substitution: Products include alcohols, amines, and thiols.
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Reduction: Products include hydrocarbons and other reduced derivatives.
Scientific Research Applications
1-(Chloromethyl)-1-(2-methylbutyl)cyclopentane has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1-(2-methylbutyl)cyclopentane depends on its specific application. In chemical reactions, the chloromethyl group acts as a reactive site for nucleophilic substitution, while the 2-methylbutyl group provides steric hindrance and influences the compound’s reactivity. In biological systems, the compound may interact with enzymes or receptors, affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)cyclopentane: Lacks the 2-methylbutyl group, making it less sterically hindered.
1-(2-Methylbutyl)cyclopentane: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.
1-(Chloromethyl)-1-(2-methylpropyl)cyclopentane: Similar structure but with a different alkyl group, affecting its physical and chemical properties.
Uniqueness
1-(Chloromethyl)-1-(2-methylbutyl)cyclopentane is unique due to the presence of both the chloromethyl and 2-methylbutyl groups, which confer distinct reactivity and steric properties. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
Molecular Formula |
C11H21Cl |
|---|---|
Molecular Weight |
188.74 g/mol |
IUPAC Name |
1-(chloromethyl)-1-(2-methylbutyl)cyclopentane |
InChI |
InChI=1S/C11H21Cl/c1-3-10(2)8-11(9-12)6-4-5-7-11/h10H,3-9H2,1-2H3 |
InChI Key |
NOLKXWKOZBOOQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC1(CCCC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride](/img/structure/B13548711.png)






